![molecular formula C7H9BrN2OS B1335796 4-Bromo-5-ethylthiophene-2-carbohydrazide CAS No. 832737-57-2](/img/structure/B1335796.png)
4-Bromo-5-ethylthiophene-2-carbohydrazide
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Overview
Description
4-Bromo-5-ethylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 . It is of great interest to researchers due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for 4-Bromo-5-ethylthiophene-2-carbohydrazide is1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11)
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine, ethyl, thiophene, and carbohydrazide groups. Physical And Chemical Properties Analysis
4-Bromo-5-ethylthiophene-2-carbohydrazide is a solid at room temperature .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Thiophene derivatives, including 4-Bromo-5-ethylthiophene-2-carbohydrazide, have shown significant promise as antimicrobial agents . Their structure allows for the synthesis of compounds with potent activity against various bacterial and fungal species. This is particularly relevant in the development of new medications to combat antibiotic-resistant strains.
Material Science: Corrosion Inhibitors
In the realm of industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The bromo and ethyl groups in 4-Bromo-5-ethylthiophene-2-carbohydrazide could potentially enhance these properties, making them valuable for protecting metals and alloys in harsh environments.
Organic Electronics: Semiconductors
The thiophene ring is a critical component in the advancement of organic semiconductors . Derivatives like 4-Bromo-5-ethylthiophene-2-carbohydrazide can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Medicine: Anti-inflammatory Drugs
Thiophene derivatives are known for their anti-inflammatory properties . The specific substitution pattern on the thiophene ring can lead to the development of nonsteroidal anti-inflammatory drugs (NSAIDs), providing alternatives to existing medications with potentially fewer side effects.
Pharmacology: Antihypertensive Agents
Compounds containing the thiophene moiety have been identified as potential antihypertensive agents . The structural features of 4-Bromo-5-ethylthiophene-2-carbohydrazide may be optimized to enhance this activity, offering new avenues for the treatment of high blood pressure.
Chemical Synthesis: Heterocyclization Reagents
Thiophene derivatives are often used as intermediates in the synthesis of more complex heterocyclic compounds . The functional groups present in 4-Bromo-5-ethylthiophene-2-carbohydrazide make it a versatile reagent for heterocyclization reactions, which are fundamental in the creation of diverse organic molecules.
Biomedical Research: Anticancer Compounds
Research has indicated that thiophene derivatives exhibit anticancer activities . The unique structure of 4-Bromo-5-ethylthiophene-2-carbohydrazide could be exploited to design novel anticancer drugs that target specific pathways or mechanisms within cancer cells.
Neuropharmacology: Anesthetics
Thiophene-based compounds have been used as voltage-gated sodium channel blockers and dental anesthetics . With further research, derivatives like 4-Bromo-5-ethylthiophene-2-carbohydrazide could lead to the development of new anesthetics that are more effective and have a better safety profile.
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWMGRCTVJVNBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391737 |
Source
|
Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethylthiophene-2-carbohydrazide | |
CAS RN |
832737-57-2 |
Source
|
Record name | 4-Bromo-5-ethyl-2-thiophenecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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